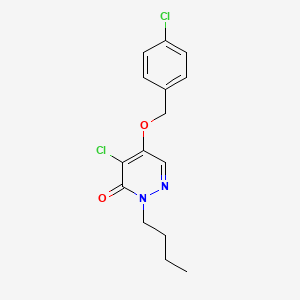

2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one

Description

Properties

CAS No. |

88094-23-9 |

|---|---|

Molecular Formula |

C15H16Cl2N2O2 |

Molecular Weight |

327.2 g/mol |

IUPAC Name |

2-butyl-4-chloro-5-[(4-chlorophenyl)methoxy]pyridazin-3-one |

InChI |

InChI=1S/C15H16Cl2N2O2/c1-2-3-8-19-15(20)14(17)13(9-18-19)21-10-11-4-6-12(16)7-5-11/h4-7,9H,2-3,8,10H2,1H3 |

InChI Key |

ODKHPJGDCWDSDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

Substitution Reactions:

Etherification: The 4-chlorobenzyl group can be introduced via etherification reactions using 4-chlorobenzyl alcohol and suitable coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions could target the pyridazinone ring or the chloro substituents, potentially leading to dechlorinated or hydrogenated products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups like amines or ethers.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit structural and functional diversity based on substituent variations. Below is a comparative analysis of 2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Notes:

- Target Compound : Molecular weight calculated based on formula. Direct activity data are unavailable in the provided evidence, but the 4-chlorobenzyl group is associated with anti-HIV activity in coumarin derivatives (52% inhibition at 100 μM) .

- Fluorinated Analog : Exhibits a triclinic crystal structure (space group P1) with a disordered fluoroethoxy chain. High structural rigidity due to the dihedral angle between pyridazine and benzene rings .

- Hydroxymethyl Derivative: Lower molecular weight due to the absence of a second chlorine atom. Potential for further functionalization via the hydroxymethyl group .

Key Findings :

Substituent Impact on Activity: The 4-chlorobenzyl group in the target compound may enhance antiviral activity, as seen in coumarin derivatives .

Crystallographic Insights: Fluorinated pyridazinones exhibit conformational rigidity due to steric and electronic effects, which could influence binding to biological targets .

Synthetic Flexibility : The K₂CO₃-mediated alkylation method (used for 5-chloro-6-phenyl derivatives) is adaptable for introducing diverse substituents at position 2 .

Biological Activity

2-butyl-4-chloro-5-((4-chlorobenzyl)oxy)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its diverse biological activities. This compound features a unique structure characterized by a pyridazine ring, a butyl group, a chloro group, and a chlorobenzyl ether, which contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of mitochondrial complex I. This enzyme plays a crucial role in cellular respiration and energy production, making it a vital target for therapeutic intervention.

Key Findings:

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-tert-butyl-4-chloro-5-(benzyloxy)pyridazin-3(2H)-one | Similar pyridazine core; tert-butyl group | Inhibitor of mitochondrial complex I |

| 4-chloro-5-(hydroxymethyl)benzyl oxy pyridazinone | Hydroxymethyl substitution instead of butyl | Potentially similar biological effects |

| 1-(4-chlorophenyl)-3-methylbutanamine | Different core structure but similar halogen substitution | Stimulant effects; different mechanism |

Study on Mitochondrial Complex I Inhibition

A study focused on the inhibition of mitochondrial complex I by this compound found that the compound effectively reduced the activity of this enzyme in vitro. This inhibition was associated with decreased ATP production and increased reactive oxygen species (ROS) levels in treated cells, indicating a potential mechanism for its therapeutic effects in metabolic disorders.

Antioxidant Activity Evaluation

Another research effort evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that this compound exhibited moderate antioxidant activity, which may contribute to its overall biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.